2-Bromo-3-cyclopropoxy-5-fluoropyridine
Description
2-Bromo-3-cyclopropoxy-5-fluoropyridine is a halogenated pyridine derivative featuring bromine at position 2, a cyclopropoxy group at position 3, and fluorine at position 4. The compound’s structure combines electron-withdrawing substituents (Br, F) with a sterically demanding cyclopropoxy moiety, making it a versatile intermediate in pharmaceuticals and agrochemicals. Its unique substitution pattern influences reactivity, solubility, and metabolic stability compared to simpler pyridine analogues.
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C8H7BrFNO/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2H2 |
InChI Key |
YQZQGFMRSBLGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize advanced techniques such as palladium-catalyzed coupling reactions and selective fluorination methods to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-cyclopropoxy-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
2-Bromo-3-cyclopropoxy-5-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropoxy-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, cyclopropoxy, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
Notes:
- Steric Effects : The cyclopropoxy group in the target compound introduces significant steric hindrance compared to methyl or hydroxyl groups in analogues . This may slow nucleophilic substitution reactions but improve selectivity in coupling reactions.
- Electronic Effects : Fluorine at C5 (target compound) enhances electron-withdrawing properties, similar to the trifluoromethyl group in , but with less inductive withdrawal than CF₃.
- Polarity: Hydroxyl () and amino () substituents increase polarity, whereas cyclopropoxy and methyl groups enhance lipophilicity, influencing solubility and membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
